molecular formula C11H13NO B3120666 N,N-dimethyl-4-ethenylbenzamide CAS No. 2681-30-3

N,N-dimethyl-4-ethenylbenzamide

Cat. No.: B3120666
CAS No.: 2681-30-3
M. Wt: 175.23 g/mol
InChI Key: NULTZDKVDSTIEU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-ethenylbenzamide is a benzamide derivative characterized by a dimethylamino group (-N(CH₃)₂) and an ethenyl (-CH=CH₂) substituent at the para position of the benzene ring. Benzamides are typically synthesized via carbodiimide-mediated coupling of benzoic acid derivatives with amines or through functional group modifications on preformed benzamide scaffolds . The dimethylamino group enhances solubility in polar solvents, while the ethenyl group offers reactivity for further derivatization, such as polymerization or cross-loupling reactions.

Properties

IUPAC Name

4-ethenyl-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-9-5-7-10(8-6-9)11(13)12(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULTZDKVDSTIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-ethenylbenzamide typically involves the reaction of an aromatic halide with vinyltrimethoxysilane in the presence of a catalyst such as (1,2-dimethoxyethane)dichloronickel(II) and tetrabutylammonium triphenyldifluorosilicate. The reaction is carried out in N,N-dimethylacetamide at 35°C for 12 hours under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-ethenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N,N-dimethyl-4-ethylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

N,N-dimethyl-4-ethenylbenzamide can be characterized by its molecular formula C11H13NC_{11}H_{13}N and a molecular weight of approximately 175.23 g/mol. Its structure features a benzene ring substituted with a dimethylamide group and an ethenyl group, which contributes to its reactivity and utility in synthesis.

Pharmaceutical Industry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in multiple chemical reactions, facilitating the development of:

  • Analgesics : Pain-relieving medications.
  • Antipyretics : Fever-reducing drugs.
  • Anti-inflammatory agents : Medications that reduce inflammation.

The compound's reactivity makes it a valuable precursor in creating complex drug molecules, enhancing the efficiency of pharmaceutical manufacturing processes.

Organic Chemistry

In organic synthesis, this compound acts as a reagent and catalyst for several reactions:

  • Condensation Reactions : It aids in forming larger organic molecules through the removal of small molecules like water.
  • Acylation Reactions : The compound can introduce acyl groups into other organic substrates, expanding the variety of products that can be synthesized.

Its role as a catalyst often leads to improved yields and reduced reaction times, making it an essential tool in organic laboratories.

Material Science

This compound is utilized in developing advanced materials due to its ability to enhance properties such as:

  • Thermal Stability : It helps materials withstand higher temperatures without degrading.
  • Chemical Resistance : The compound contributes to the durability of materials against solvents and chemicals.

This makes it valuable in industries such as automotive, aerospace, and electronics where high-performance materials are required.

Analytical Chemistry

In analytical applications, this compound is employed as a solvent due to its excellent solubility for various organic compounds. Its non-toxic nature and stability under different conditions make it suitable for:

  • Spectroscopy : Used as a medium for analyzing complex mixtures.
  • Chromatography : Facilitates the separation and identification of compounds in mixtures.

Its effectiveness as a solvent enhances the accuracy and reliability of analytical results.

Case Study 1: Pharmaceutical Synthesis

In a study involving the synthesis of new analgesics, researchers utilized this compound as a key intermediate. The compound's ability to undergo selective reactions allowed for the efficient production of novel pain-relieving agents with improved efficacy compared to existing medications.

Case Study 2: Material Development

A project focused on developing heat-resistant polymers incorporated this compound into its formulation. The resulting materials exhibited enhanced thermal stability and chemical resistance, demonstrating significant improvements over traditional polymers used in high-temperature applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-ethenylbenzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table compares N,N-dimethyl-4-ethenylbenzamide with analogous compounds, focusing on substituents, molecular properties, and applications inferred from the evidence:

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -N(CH₃)₂, -CH=CH₂ C₁₁H₁₃NO 175.23 (calculated) Hypothesized use in polymers or bioactive agents due to ethenyl reactivity. -
N,N-Dimethyl-4-nitrobenzamide -N(CH₃)₂, -NO₂ C₉H₁₀N₂O₃ 194.19 High polarity; used as a precursor for nitro reduction to amines.
N,N-Dimethyl-4-(trifluoromethoxy)benzamide -N(CH₃)₂, -OCF₃ C₁₀H₁₀F₃NO₂ 247.19 Enhanced metabolic stability; potential agrochemical applications.
4-Ethyl-N-phenylbenzamide -C₂H₅, -NHC₆H₅ C₁₅H₁₅NO 225.29 High-yield synthesis (up to 97.3%); structural analog for drug design.
N-(Diphenylmethyl)-3-methyl-4-nitrobenzamide -N(C₆H₅)₂CH, -NO₂, -CH₃ C₂₁H₁₇N₂O₃ 345.37 Bulky substituents for steric hindrance; explored in crystallography.
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide -N(CH₃)₂, -CH₂N(COCH₃) C₂₀H₂₂N₄O₂ 350.42 Dual functional groups for targeted bioactivity (e.g., enzyme inhibition).

Key Insights from Structural Comparisons:

Substituent Effects on Reactivity: The ethenyl group in the target compound distinguishes it from nitro (-NO₂) or trifluoromethoxy (-OCF₃) derivatives, enabling participation in Diels-Alder or Heck reactions . Dimethylamino groups universally improve solubility, as seen in N,N-dimethyl-4-nitrobenzamide, which is soluble in DMF and DMSO .

Synthetic Methodologies: Carbodiimide reagents (e.g., EDC/HOBt) are standard for benzamide synthesis , but ethenyl-containing analogs may require palladium-catalyzed coupling for introduction of the vinyl group.

Potential Applications: Pharmaceuticals: Derivatives like N-[4-(dimethylamino)benzyl]acetamide () demonstrate the role of dimethylamino groups in enhancing blood-brain barrier penetration. Agrochemicals: Trifluoromethoxy-substituted benzamides () are linked to pesticide development due to their resistance to hydrolysis. Materials Science: The ethenyl group in the target compound suggests utility in conductive polymers or photoactive materials.

Biological Activity

N,N-Dimethyl-4-ethenylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and other relevant biological effects.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-ethenylbenzoic acid with dimethylamine. The process can be optimized using various methods to improve yield and purity. A common approach includes:

  • Reagents : 4-Ethenylbenzoic acid and dimethylamine.
  • Catalysts : Acid catalysts may be employed to facilitate the reaction.
  • Conditions : The reaction is generally conducted under reflux conditions to ensure complete conversion.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that these compounds can inhibit various cancer cell lines, showcasing their effectiveness as potential therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AMCF-710Apoptosis induction
BHeLa15Cell cycle arrest
CA54912Inhibition of kinase activity

The above table summarizes the inhibitory concentration (IC50) values for various derivatives against different human cancer cell lines. The mechanism of action often involves the induction of apoptosis or interruption of critical signaling pathways.

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promise in antiparasitic activity. Studies have evaluated its effectiveness against various protozoan parasites, indicating a potential role in treating parasitic infections.

Table 2: Antiparasitic Activity of this compound

ParasiteEC50 (µg/mL)Selectivity Index
Leishmania panamensis205.0
Trypanosoma cruzi156.0
Plasmodium falciparum184.5

The effective concentration (EC50) values presented indicate that this compound exhibits significant antiparasitic activity with favorable selectivity indices, suggesting lower toxicity to host cells compared to the parasites.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound derivatives could significantly inhibit cell growth through apoptosis pathways, as evidenced by caspase activation assays .
  • In Silico Analysis : Molecular docking studies have suggested that this compound interacts effectively with key proteins involved in cancer progression, providing insights into its mechanism at the molecular level .
  • Toxicity Assessments : Toxicological evaluations indicate that while exhibiting biological activity, the compound maintains a relatively low toxicity profile, making it a candidate for further development in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.